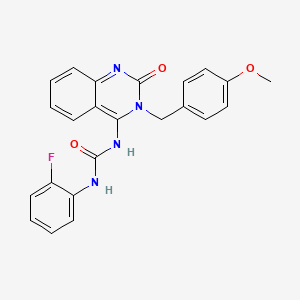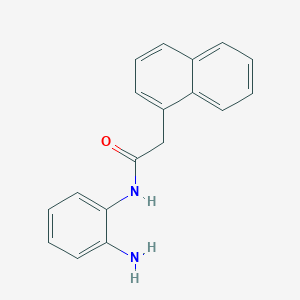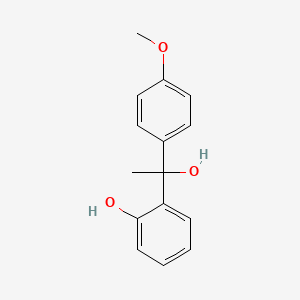![molecular formula C14H8ClF3O2 B14113940 [1,1'-Biphenyl]-4-carboxylicacid, 4'-chloro-3'-(trifluoromethyl)-](/img/structure/B14113940.png)
[1,1'-Biphenyl]-4-carboxylicacid, 4'-chloro-3'-(trifluoromethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[1,1’-Biphenyl]-4-carboxylicacid, 4’-chloro-3’-(trifluoromethyl)- is a complex organic compound that features a biphenyl core with a carboxylic acid group at the 4-position, a chlorine atom at the 4’-position, and a trifluoromethyl group at the 3’-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [1,1’-Biphenyl]-4-carboxylicacid, 4’-chloro-3’-(trifluoromethyl)- typically involves multiple steps. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely-used technique for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out at room temperature or slightly elevated temperatures.
Another method involves the reaction of 4-chloro-3-trifluoromethylphenyl isocyanate with a suitable precursor in a nonchlorinated organic solvent. The reaction is typically carried out at temperatures ranging from 20°C to 60°C, followed by further processing steps to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the optimization of reaction conditions and the use of high-purity reagents are crucial for achieving high yields and product purity.
化学反応の分析
Types of Reactions
[1,1’-Biphenyl]-4-carboxylicacid, 4’-chloro-3’-(trifluoromethyl)- undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom at the 4’-position can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The carboxylic acid group can be oxidized to form corresponding derivatives, while reduction can yield alcohols or aldehydes.
Coupling Reactions: The biphenyl core can participate in further coupling reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of polar solvents and mild bases.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted biphenyl derivatives, while oxidation and reduction reactions can produce corresponding carboxylates, alcohols, or aldehydes.
科学的研究の応用
Chemistry
In chemistry, [1,1’-Biphenyl]-4-carboxylicacid, 4’-chloro-3’-(trifluoromethyl)- is used as a building block for the synthesis of more complex molecules.
Biology and Medicine
The presence of the trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, making it a promising candidate for the development of new therapeutic agents .
Industry
In the industrial sector, [1,1’-Biphenyl]-4-carboxylicacid, 4’-chloro-3’-(trifluoromethyl)- is used in the production of agrochemicals and specialty chemicals. Its unique properties make it suitable for the development of pesticides, herbicides, and other agricultural products .
作用機序
The mechanism of action of [1,1’-Biphenyl]-4-carboxylicacid, 4’-chloro-3’-(trifluoromethyl)- involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to target proteins, while the biphenyl core provides structural stability. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, further stabilizing the compound’s interaction with its target .
類似化合物との比較
Similar Compounds
- [1,1’-Biphenyl]-4-carboxylicacid, 4’-chloro-2’-(trifluoromethyl)-
- [1,1’-Biphenyl]-4-carboxylicacid, 4’-bromo-3’-(trifluoromethyl)-
- [1,1’-Biphenyl]-4-carboxylicacid, 4’-chloro-3’-(difluoromethyl)-
Uniqueness
Compared to similar compounds, [1,1’-Biphenyl]-4-carboxylicacid, 4’-chloro-3’-(trifluoromethyl)- is unique due to the specific positioning of the trifluoromethyl group, which significantly influences its chemical reactivity and biological activity. The presence of both chlorine and trifluoromethyl groups enhances its potential as a versatile building block in synthetic chemistry and its efficacy in various applications .
特性
分子式 |
C14H8ClF3O2 |
|---|---|
分子量 |
300.66 g/mol |
IUPAC名 |
4-[4-chloro-3-(trifluoromethyl)phenyl]benzoic acid |
InChI |
InChI=1S/C14H8ClF3O2/c15-12-6-5-10(7-11(12)14(16,17)18)8-1-3-9(4-2-8)13(19)20/h1-7H,(H,19,20) |
InChIキー |
BZTJADILCPGWHI-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C2=CC(=C(C=C2)Cl)C(F)(F)F)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![2-Amino-6-(2-methylphenyl)pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B14113871.png)




![5-(4-Chlorophenyl)-4-[(4-ethoxyphenyl)-hydroxymethylidene]-1-(1,3-thiazol-2-yl)pyrrolidine-2,3-dione](/img/structure/B14113910.png)

![2-chloro-N-[3-cyano-7,7-dimethyl-5-(2-pyridin-2-ylethenyl)-6H-1-benzothiophen-2-yl]acetamide;hydrochloride](/img/structure/B14113913.png)

![diethyl 3-methyl-5-(2-((4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamido)thiophene-2,4-dicarboxylate](/img/structure/B14113926.png)
